![molecular formula C11H12O2 B2977927 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane CAS No. 1934507-71-7](/img/structure/B2977927.png)
6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane” is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . The compound is stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12O2/c1-2-4-9(5-3-1)11-6-7-12-8-10(11)13-11/h1-5,10H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is an oil-like substance . It has a molecular weight of 176.22 . The compound is stored at 4 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Applications
Novel Synthesis Methods : The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane derivatives demonstrates the chemical versatility and potential for creating a variety of substituted fused azetidines, highlighting the broader applications of bicyclic compounds in chemical synthesis (Napolitano et al., 2009).
Photocycloaddition Techniques : A study on flavin-mediated visible-light [2+2] photocycloaddition for cyclising ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes, used towards the synthesis of a variety of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, showcases advanced methods for synthesizing bicyclic compounds with potential pharmaceutical applications (Jirásek et al., 2017).
Pharmaceutical and Biological Studies
Antimicrobial Compounds : Research on Pimpinella species identified a new compound, 1-methyl-4-(5-methyl-1-methylenehex-4-enyl)-7-oxabicyclo[4.1.0]heptane, showing antimicrobial activity against various pathogens, suggesting potential therapeutic applications of bicyclic compounds in medicine (Tabanca et al., 2003).
Pharmacological Study of Schiff Base Derivatives : A novel Schiff base derived from amoxicillin, involving a bicyclic core, displayed significant antibacterial and fungicidal activities, highlighting the application of bicyclic compounds in developing new antimicrobial agents (Al-Masoudi et al., 2015).
Material Science and Engineering
- Gas Hydrate Promotion : Oxabicyclic compounds, including 7-oxabicyclo[4.1.0]heptane, have been investigated as novel promoters for gas hydrates, demonstrating their utility in material science and engineering for enhancing the thermodynamic stability of hydrate systems (Seol et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
6-phenyl-3,7-dioxabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-4-9(5-3-1)11-6-7-12-8-10(11)13-11/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKBUIMJAZZZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

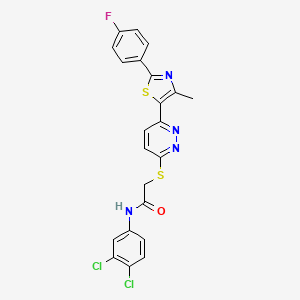
![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
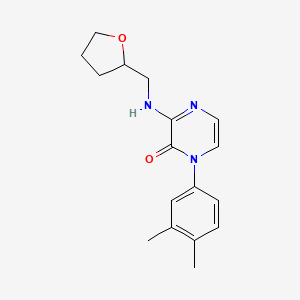
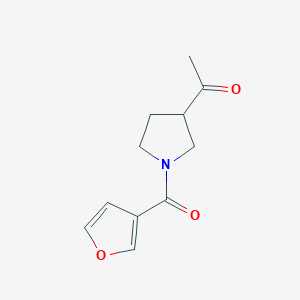
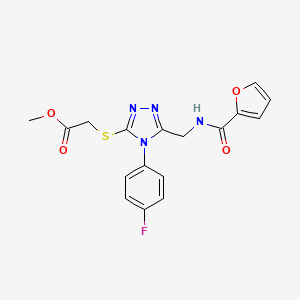
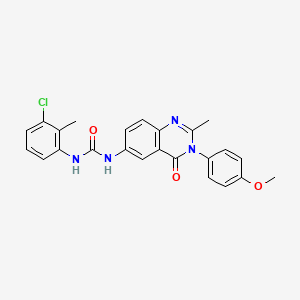
![2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2977856.png)
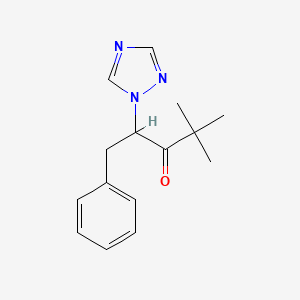
![Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride](/img/structure/B2977858.png)
![3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2977861.png)
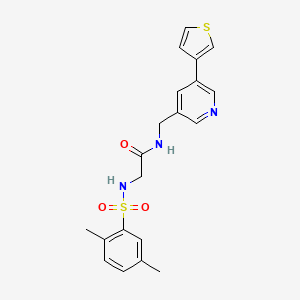
![Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride](/img/structure/B2977864.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)